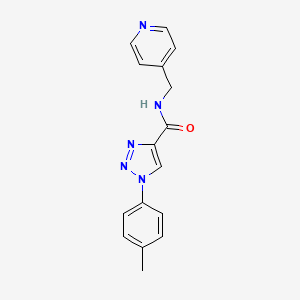

![molecular formula C23H22FN7O3 B2452988 (3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-17-5](/img/structure/B2452988.png)

(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

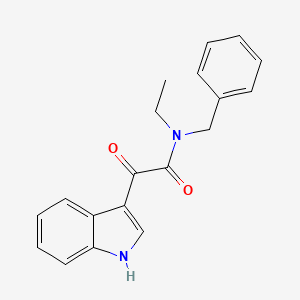

The compound contains several structural components including a 3,4-dimethoxyphenyl group, a 3-fluorophenyl group, a 1,2,3-triazolo[4,5-d]pyrimidin-7-yl group, and a piperazin-1-yl group . These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups, the electron-withdrawing fluorine atom, and the various nitrogen atoms in the triazolo and piperazine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications

Development and Preclinical Profiling in Pharmacology

One significant application of compounds structurally similar to the requested chemical is in the field of pharmacology. For instance, Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, which included compounds structurally akin to the one . These compounds were advanced into phase I clinical trials to assess their safety and tolerability for treating mood disorders, highlighting the potential therapeutic applications of such compounds in pharmacological research (Chrovian et al., 2018).

Anticancer Mechanisms

Another critical area of application is in cancer research. For example, Lee et al. (2013) studied a compound (RX-5902) that shares structural similarities, demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. This compound was shown to interact with p68 RNA helicase, playing a vital role in cell proliferation and cancer progression (Lee et al., 2013).

Fungicidal Activities

Compounds with structures similar to the one have also shown promise in fungicidal applications. Mao Ming-zhen et al. (2013) synthesized a series of novel triazoles with moderate fungicidal activities against various pathogens, indicating the potential use of such compounds in agricultural or pharmaceutical fungicides (Mao Ming-zhen et al., 2013).

Tubulin Polymerization Inhibition and Antitumoral Activity

The inhibition of tubulin polymerization and its implications in cancer treatment is another area of application. Manasa et al. (2020) designed derivatives that inhibited tubulin polymerization and induced apoptosis in cancer cells, underscoring the potential of such compounds in developing new anticancer therapies (Manasa et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-33-18-7-6-15(12-19(18)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)13-17/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMWJBXMMSSSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)